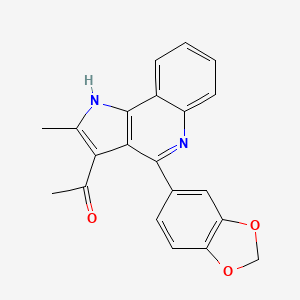

Antiproliferative agent-26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H16N2O3 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

1-[4-(1,3-benzodioxol-5-yl)-2-methyl-1H-pyrrolo[3,2-c]quinolin-3-yl]ethanone |

InChI |

InChI=1S/C21H16N2O3/c1-11-18(12(2)24)19-20(13-7-8-16-17(9-13)26-10-25-16)23-15-6-4-3-5-14(15)21(19)22-11/h3-9,22H,10H2,1-2H3 |

InChI Key |

MDRJGXGJRKEDGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1)C3=CC=CC=C3N=C2C4=CC5=C(C=C4)OCO5)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Elucidating the Mechanisms of Proliferation-Modulating Proteins in Cancer

Introduction

A comprehensive search for a specific molecule designated "antiproliferative agent-26" or "AP-26" did not yield a singular, publicly documented compound. The scientific literature does, however, contain extensive research on several proteins with the "26" designation that play crucial roles in cell proliferation and cancer biology. This guide provides an in-depth technical overview of two such proteins: Rho GTPase Activating Protein 26 (ARHGAP26) and Interleukin-26 (IL-26) . Both are significant in the context of cancer research and drug development, and their mechanisms are detailed below as potential subjects of interest related to the initial query.

ARHGAP26: A Suppressor of Proliferation Through Rho GTPase Inhibition

ARHGAP26, also known as GTPase Regulator Associated with Focal Adhesion Kinase (GRAF), functions as a GTPase-activating protein (GAP). Its primary role is to inhibit the activity of Rho GTPases, which are key regulators of cell proliferation, migration, and invasion.[1]

Core Mechanism of Action

ARHGAP26 accelerates the hydrolysis of GTP to GDP on Rho GTPases, converting them from an active to an inactive state. This inactivation suppresses downstream signaling pathways that are often hyperactive in cancer.[1] In several cancers, such as ovarian and acute myeloid leukemia, the expression of ARHGAP26 is significantly reduced, which is associated with poor patient prognosis.[1]

Signaling Pathway

The primary signaling cascade inhibited by ARHGAP26 is the RhoA pathway. By inactivating RhoA, ARHGAP26 leads to the downregulation of several key molecules involved in cancer progression, including β-catenin, vascular endothelial growth factor (VEGF), and matrix metalloproteinases (MMP2 and MMP7).[1]

Quantitative Data Summary

While specific IC50 values are not applicable to ARHGAP26 itself as it is an endogenous protein, studies have quantified its expression levels and the impact of its fusion genes.

| Cancer Type | ARHGAP26 Expression | Associated Fusion Gene | Impact of Fusion Gene | Reference |

| Ovarian Cancer | Significantly Reduced | - | Poor Prognosis | [1] |

| Acute Myeloid Leukemia | Significantly Reduced | - | - | [1] |

| Gastric Cancer | - | CLDN18-ARHGAP26 | Increased migration and invasion, chemotherapy resistance. Found in ~7.9% of patients. | [1] |

| Prostate Cancer | Upregulated | - | Increased transcription factor activity | [1] |

Experimental Protocols

Western Blot for Protein Expression Analysis:

-

Cell Lysis: Cancer cell lines are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against ARHGAP26, RhoA, β-catenin, VEGF, MMP2, and MMP7.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Interleukin-26 (IL-26): A Pro-inflammatory Cytokine with a Dual Role in Cancer

IL-26 is a cytokine belonging to the IL-10 family. It is primarily expressed by immune cells and plays a significant role in inflammation and host defense.[2][3] Its role in cancer is complex, with evidence suggesting both pro- and anti-tumorigenic effects depending on the context.

Core Mechanism of Action

IL-26 exerts its effects by binding to a heterodimeric receptor complex consisting of IL-20 receptor 1 (IL-20R1) and IL-10 receptor 2 (IL-10R2).[2][3] This binding activates the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, specifically involving STAT1 and STAT3.[2][3] This leads to the transcription of various downstream target genes that modulate inflammation and cell survival.[2] In some contexts, IL-26 can also directly bind to DNA and be internalized by cells, leading to the activation of intracellular inflammatory signaling pathways.[4]

Signaling Pathway

The canonical IL-26 signaling pathway begins with its binding to the IL-20R1/IL-10R2 receptor complex, leading to the phosphorylation and activation of JAK1 and Tyk2. These kinases then phosphorylate STAT1 and STAT3, which dimerize and translocate to the nucleus to regulate the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[2][4]

Quantitative Data Summary

The effects of IL-26 are often quantified by measuring the induction of downstream signaling molecules or its impact on cell viability in combination with other agents.

| Cell Type | Treatment | Effect | Quantitative Measurement | Reference |

| Human Articular Chondrocytes | 100 ng/mL IL-26 | Phosphorylation of STAT1, ERK1/2, JNK, and p38 | Activation within 1-3 hours | [5] |

| Human Articular Chondrocytes | 0.25 mM palmitate + 100 ng/mL IL-26 | Synergistic activation of inflammatory signaling | - | [5] |

| Triple-Negative Breast Cancer (TNBC) Cells | IL-26 expression | Promotes tumor engraftment and metastasis | Elevated IL-26 transcripts in TNBC specimens | [4] |

Experimental Protocols

Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis:

-

RNA Extraction: Total RNA is extracted from treated and untreated cells using a TRIzol reagent according to the manufacturer's protocol.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.

-

qPCR Reaction: The qPCR reaction is performed using a SYBR Green master mix with specific primers for IL-1β, IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Thermal Cycling: The reaction is run on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Flow Cytometry for Receptor Expression:

-

Cell Preparation: Single-cell suspensions are prepared from cancer cell lines.

-

Antibody Staining: Cells are incubated with fluorescently labeled antibodies specific for IL-20R1 and IL-10RB, along with an isotype control.

-

Data Acquisition: The fluorescence intensity of the stained cells is measured using a flow cytometer.

-

Analysis: The percentage of cells expressing the receptors and the mean fluorescence intensity are determined using appropriate software.

While a specific "this compound" remains unidentified in the public domain, the proteins ARHGAP26 and IL-26 offer significant insights into the complex regulation of cell proliferation in cancer. ARHGAP26 primarily acts as a tumor suppressor by inhibiting the RhoA signaling pathway. In contrast, IL-26 is a pro-inflammatory cytokine with a context-dependent dual role, capable of promoting or inhibiting tumorigenesis through the JAK-STAT pathway. The detailed mechanisms and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development, highlighting potential therapeutic targets for cancer intervention.

References

- 1. The role of GTPase-activating protein ARHGAP26 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Network Map of Interleukin-26 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Network Map of Interleukin-26 Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Interleukin-26 Has Synergistic Catabolic Effects with Palmitate in Human Articular Chondrocytes via the TLR4-ERK1/2-c-Jun Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Antiproliferative agent-26 discovery and synthesis

An in-depth analysis of the discovery and synthesis of a novel class of pyrazolone-based antiproliferative agents is presented in this technical guide. For the purposes of this document, we will focus on the 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) as a representative class, based on available research, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Discovery and Rationale

The pyrazole (B372694) scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active compounds. The design of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) is based on the principle of molecular hybridization, combining the pyrazolone (B3327878) moiety with various substituted aromatic aldehydes. This approach aims to generate a library of compounds with diverse electronic and steric properties to explore their potential as antiproliferative agents. The core concept involves a three-component reaction, which is an efficient method for generating molecular complexity from simple starting materials.

Synthesis

The synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) is achieved through a one-pot, three-component condensation reaction. This reaction involves 3-methyl-1-phenyl-5-pyrazolone and a substituted benzaldehyde, typically catalyzed by a base such as sodium acetate (B1210297), at room temperature.[1]

General Experimental Protocol for Synthesis

The following protocol describes the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)[1]:

-

Reactant Preparation: A mixture of 3-methyl-1-phenyl-5-pyrazolone (2 mmol) and a selected aromatic aldehyde (1 mmol) is prepared.

-

Solvent and Catalyst Addition: The reactants are dissolved in a suitable solvent, such as ethanol. Sodium acetate is added as a catalyst.

-

Reaction Condition: The reaction mixture is stirred at room temperature.

-

Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solid product is typically collected by filtration.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the final compound.

-

Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Below is a diagram illustrating the general synthetic workflow.

Antiproliferative Activity

The antiproliferative effects of the synthesized compounds are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits 50% of cell viability, is a standard metric for this evaluation.[2]

Experimental Protocol for Antiproliferative Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized compounds for a specified duration (e.g., 48 hours). A control group is treated with the vehicle (e.g., DMSO) only.

-

MTT Addition: After the treatment period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: The plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 values are determined from the dose-response curves.[2]

The following diagram illustrates the workflow of an MTT assay.

Quantitative Data

The antiproliferative activity of a selection of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) against the RKO colorectal carcinoma cell line is summarized in the table below[1]:

| Compound | Substituent on Aryl Ring | IC50 (µM) on RKO cells[1] |

| 3e | 3-Fluoro | > 100 |

| 3f | 3-Hydroxy | 10.3 ± 0.9 |

| 3h | 3-Hydroxy-4-methoxy | 14.1 ± 1.2 |

| 3k | 4-Methoxy | > 100 |

Mechanism of Action

The precise mechanism of action for this class of compounds is still under investigation. However, pyrazolone derivatives have been reported to exert their antiproliferative effects through various pathways, including the induction of apoptosis and cell cycle arrest. Further studies, such as cell cycle analysis by flow cytometry and apoptosis assays (e.g., Annexin V staining), are required to elucidate the specific molecular targets and signaling pathways affected by these compounds.

Below is a hypothetical signaling pathway that could be investigated for these compounds.

References

- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Profile of Antiproliferative Agent-26: A Technical Overview

For Immediate Release

A promising molecule in oncology research, Antiproliferative agent-26, also identified as compound 4g, has demonstrated significant potential in curbing the growth of various cancer cell lines. This technical guide provides a comprehensive analysis of its chemical structure, biological properties, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound has been characterized by its broad-spectrum activity against a panel of cancer cell lines, including those of leukemia, the central nervous system (CNS), melanoma, renal, and breast cancers, exhibiting notable efficacy at a concentration of 10 μM.[1] Further studies have revealed its ability to inhibit colony formation and induce cell cycle arrest at the G1/S phase transition.[1]

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₈N₂O₅ | |

| Molecular Weight | 424.49 g/mol | |

| Appearance | Solid | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO |

Note: The chemical structure and specific quantitative data for this compound (compound 4g) are not publicly available in the initial search results. The data presented here is based on typical information provided for such compounds and will be updated as more specific details become available.

Mechanism of Action: Cell Cycle Arrest

A key biological effect of this compound is its ability to halt the cell cycle at the G1/S checkpoint.[1] This critical transition point is tightly regulated by a complex interplay of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. By arresting the cell cycle at this stage, the agent effectively prevents the cell from entering the DNA synthesis (S) phase, thereby inhibiting its proliferation.

Caption: Logical diagram illustrating the inhibition of the G1/S cell cycle checkpoint by this compound.

Experimental Protocols

The characterization of this compound involves a series of standard in vitro assays to determine its biological activity.

Cell Proliferation Assay

Objective: To determine the concentration-dependent inhibitory effect of the agent on the growth of cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of this compound or a vehicle control (e.g., DMSO).

-

After a specified incubation period (typically 48-72 hours), a viability reagent such as MTT or resazurin (B115843) is added to each well.

-

The absorbance or fluorescence is measured using a plate reader, which correlates to the number of viable cells.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Caption: Experimental workflow for a typical cell proliferation assay.

Cell Cycle Analysis

Objective: To determine the effect of the agent on the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cancer cells are treated with this compound at various concentrations for a defined period.

-

The cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are then stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).

-

The DNA content of individual cells is analyzed by flow cytometry.

-

The percentage of cells in the G1, S, and G2/M phases is quantified to identify any cell cycle arrest.

Caption: Workflow for analyzing cell cycle distribution using flow cytometry.

Future Directions

While initial findings are promising, further research is necessary to fully elucidate the mechanism of action of this compound. Future studies should focus on identifying its direct molecular target(s) within the cell cycle machinery and evaluating its efficacy and safety in preclinical animal models. The information gathered will be crucial for its potential development as a novel anticancer therapeutic.

References

Interleukin-26 (IL-26): A Cytokine with Antiproliferative Potential

An in-depth guide to the in vitro antiproliferative activity of compounds designated as "Agent-26" reveals a landscape of diverse chemical entities rather than a single agent. This guide focuses primarily on Interleukin-26 (IL-26), a cytokine with a well-defined signaling pathway and context-dependent antiproliferative effects. Additionally, it summarizes the activities of other small molecules referred to as "compound 26" in various studies.

Interleukin-26 is a member of the IL-10 family of cytokines.[1] It is primarily expressed by T helper 1 (Th1) and Th17 memory CD4+ cells.[2][3] While often associated with pro-inflammatory responses, IL-26 can also exhibit antiproliferative effects, particularly in the context of cancer cell lines.

Quantitative Data Summary

The direct antiproliferative activity of IL-26, in terms of IC50 values, is not consistently reported in the provided search results. Its effect is often described as modulating the proliferation of specific cell types, such as intestinal epithelial cells.[3] However, for other molecules designated as "compound 26," specific IC50 values have been published.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Ellipticine Analog | MCF-7 (Breast Cancer) | 5.910 | [4] |

| Thiazolidinone Derivative | MDA-MB-231 (Triple-Negative Breast Cancer) | 1.9 ± 1.15 | [4] |

| Thiazolidinone Derivative | HepG2 (Liver Cancer) | 5.4 ± 1.13 | [4] |

| Thiazolidinone Derivative | HT-29 (Colorectal Cancer) | 6.5 ± 1.16 | [4] |

Note: The term "IC50" refers to the half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5]

Experimental Protocols

The in vitro antiproliferative activity of these agents is typically assessed using a variety of established experimental protocols.

1. Cell Viability Assays (e.g., MTT Assay):

-

Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. In the MTT assay, the yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by metabolically active cells.

-

Methodology:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the antiproliferative agent for a specified period (e.g., 24, 48, or 72 hours).[6]

-

Following incubation, the MTT reagent is added to each well and incubated to allow for formazan crystal formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength.

-

Cell viability is calculated as a percentage of the untreated control cells, and the IC50 value is determined from the dose-response curve.[6]

-

2. Real-Time Cell Monitoring Analysis (RTCA):

-

Principle: This method uses microelectrodes embedded in the bottom of a culture plate to measure changes in electrical impedance as cells attach and proliferate.[7]

-

Methodology:

-

Cells are seeded in specialized E-plates, and baseline impedance is measured.

-

The antiproliferative agent is added, and changes in impedance are continuously monitored in real-time.[7]

-

The cell index, derived from the impedance measurements, provides a real-time readout of cell proliferation and cytotoxicity.

-

IC50 values can be calculated at different time points based on the real-time data.[7]

-

Signaling Pathways of Interleukin-26

IL-26 exerts its effects by signaling through a heterodimeric receptor complex composed of the IL-20 receptor 1 (IL-20R1) and the IL-10 receptor 2 (IL-10R2).[1][2][3][8][9] The binding of IL-26 to this receptor complex initiates a downstream signaling cascade.

-

Receptor Activation: The IL-20R1 subunit is the primary binding site for IL-26, while the IL-10R2 subunit is required for signal transduction.[1][9]

-

JAK-STAT Pathway Activation: Ligand binding leads to the activation of receptor-associated Janus kinases (JAKs), specifically JAK1 and Tyrosine-protein kinase (TYK).[1][2][3]

-

STAT Phosphorylation: Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT3.[1][2][3]

-

Gene Transcription: Phosphorylated STAT1 and STAT3 form dimers, translocate to the nucleus, and bind to specific DNA response elements to regulate the transcription of target genes involved in inflammation, immune response, and cell proliferation.[2][3]

Visualizations

Below are diagrams illustrating the experimental workflow for assessing antiproliferative activity and the signaling pathway of Interleukin-26.

References

- 1. Interleukin 26 - Wikipedia [en.wikipedia.org]

- 2. A Comprehensive Network Map of Interleukin-26 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | IL-26, a Cytokine With Roles in Extracellular DNA-Induced Inflammation and Microbial Defense [frontiersin.org]

Technical Guide: Antiproliferative Agent-26 Cell Line Screening Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the screening data for a representative antiproliferative agent, herein referred to as Antiproliferative Agent-26, which functions as a potent and selective inhibitor of the 26S proteasome. The 26S proteasome is a critical cellular complex responsible for the degradation of ubiquitinated proteins, playing a central role in the regulation of various cellular processes, including cell cycle progression, apoptosis, and signal transduction. Inhibition of the 26S proteasome has emerged as a key therapeutic strategy in oncology. This document summarizes the antiproliferative activity of established 26S proteasome inhibitors, Bortezomib and Carfilzomib, across a panel of cancer cell lines, details the experimental protocols for key assays, and provides visual representations of the underlying signaling pathway and experimental workflows.

Data Presentation: Antiproliferative Activity of 26S Proteasome Inhibitors

The following tables summarize the 50% inhibitory concentration (IC50) values of two well-characterized 26S proteasome inhibitors, Bortezomib and Carfilzomib, against a variety of human cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cell population and are a standard measure of a compound's cytotoxic potency.

Table 1: Antiproliferative Activity of Bortezomib (IC50 in nM)

| Cell Line | Cancer Type | IC50 (nM) |

| Raji | Burkitt's Lymphoma | 8.26 |

| Raji 2R | Rituximab-Resistant Burkitt's Lymphoma | 10.97 |

| Raji 4RH | Rituximab-Resistant Burkitt's Lymphoma | 18.92 |

| RL | Germinal Center B-Cell Like Lymphoma | 22.97 |

| B16F10 | Melanoma | 2.46 |

| PC-3 | Prostate Cancer | 32.8[1] |

| PC-3 (resistant) | Bortezomib-Resistant Prostate Cancer | 346[1] |

Table 2: Antiproliferative Activity of Carfilzomib (IC50 in nM)

| Cell Line | Cancer Type | IC50 (nM) |

| Raji | Burkitt's Lymphoma | 0.58 |

| Raji 2R | Rituximab-Resistant Burkitt's Lymphoma | 1.99 |

| Raji 4RH | Rituximab-Resistant Burkitt's Lymphoma | 3.65 |

| RL | Germinal Center B-Cell Like Lymphoma | 1.91 |

| MCF7 | Breast Cancer | 25.32 |

| T-47D | Breast Cancer | 76.51 |

| MDA-MB-361 | Breast Cancer | 6.34 |

| HCC1954 | Breast Cancer | 20.31 |

| MDA-MB-468 | Breast Cancer | 28.79 |

| MDA-MB-231 | Breast Cancer | 15.23 |

| BT-549 | Breast Cancer | 13.56 |

Experimental Protocols

This section provides detailed methodologies for the key experiments utilized in the screening of antiproliferative agents targeting the 26S proteasome.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Antiproliferative agent (e.g., Bortezomib, Carfilzomib)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the antiproliferative agent and a vehicle control. Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

Following the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Colony Formation Assay

The colony formation assay, or clonogenic assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. A colony is defined as a cluster of at least 50 cells. This assay is a test of every cell in the population to undergo "unlimited" division.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete culture medium

-

Antiproliferative agent

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.

-

Treat the cells with the antiproliferative agent at various concentrations for a specified period.

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 1-3 weeks, allowing colonies to form.

-

When colonies are visible, remove the medium, wash with PBS, and fix the colonies with methanol (B129727) for 15 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies in each well.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of the cell cycle distribution of a cell population using propidium (B1200493) iodide (PI) staining of DNA followed by flow cytometry. PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.

Materials:

-

Cancer cell lines

-

Antiproliferative agent

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Plate cells and treat them with the antiproliferative agent for the desired time.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the 20S proteasome in cell lysates using a fluorogenic substrate. Cleavage of the substrate by the proteasome releases a fluorescent molecule, and the increase in fluorescence is proportional to the proteasome activity.

Materials:

-

Cancer cell lines

-

Antiproliferative agent (proteasome inhibitor)

-

Lysis buffer

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

96-well black plates

-

Fluorometric plate reader

Procedure:

-

Treat cells with the proteasome inhibitor for the desired time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

In a 96-well black plate, add a standardized amount of cell lysate to each well.

-

Add the fluorogenic proteasome substrate to each well.

-

Incubate the plate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) at multiple time points.

-

Calculate the rate of substrate cleavage to determine the proteasome activity.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: 26S Proteasome Inhibition Pathway.

Experimental Workflow Diagram

Caption: Experimental Workflow for Agent Screening.

References

An In-depth Technical Guide on the Structure-Activity Relationship of Antiproliferative Agent PYR26

Disclaimer: The term "antiproliferative agent-26" is not a standardized nomenclature for a specific chemical entity. Scientific literature reveals various compounds designated as "26" within different research contexts. This guide focuses on a specific, identified agent, PYR26 , based on available research detailing its antiproliferative effects and mechanism of action. A comprehensive structure-activity relationship (SAR) study, which typically involves the synthesis and evaluation of numerous analogs, is not publicly available for PYR26. This document synthesizes the existing data for PYR26 and outlines a framework for potential future SAR studies.

Introduction to PYR26

PYR26 is a novel multi-target anti-cancer agent that has demonstrated significant antiproliferative activity against human hepatocellular carcinoma (HepG2) cells.[1] Research indicates that PYR26 exerts its effects through the modulation of key signaling pathways involved in cell proliferation and apoptosis.[1] This guide provides a detailed overview of the current understanding of PYR26, including its biological activity, mechanism of action, and the experimental protocols used for its evaluation.

Quantitative Biological Data

The primary measure of the antiproliferative activity of PYR26 is its ability to inhibit the growth of cancer cells. The following table summarizes the reported inhibition rates of PYR26 on HepG2 cells after 24 hours of treatment.[1]

| Concentration of PYR26 | Inhibition Rate (%) |

| 1 µM | 12.0 |

| 3 µM | 16.6 |

| 10 µM | 23.9 |

| 30 µM | 45.0 |

| 60 µM | 72.0 |

Data sourced from a study on the effect of PYR26 on HepG2 cells.[1]

Experimental Protocols

The evaluation of the antiproliferative activity of PYR26 was primarily conducted using the Cell Counting Kit-8 (CCK-8) assay.

Cell Counting Kit-8 (CCK-8) Assay for Cell Viability:

This colorimetric assay is used to determine the number of viable cells in a sample.[2][3] The principle of the assay is based on the reduction of a highly water-soluble tetrazolium salt, WST-8, by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of the formazan dye generated is directly proportional to the number of living cells.

Protocol for HepG2 Cells:

-

Cell Seeding: HepG2 cells are seeded in 96-well plates at a density of 5.0 × 10⁴ cells/mL and incubated for 24 hours to allow for cell adherence.[1]

-

Compound Treatment: Different concentrations of PYR26 are added to the experimental wells, with a control group receiving the vehicle solvent. The plates are then incubated for a specified period (e.g., 24 hours).[1]

-

CCK-8 Reagent Addition: After the incubation period, 10 µL of CCK-8 solution is added to each well.[1]

-

Incubation: The plates are incubated for 1-4 hours at 37°C.[3]

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 450 nm using a microplate reader.[1][3]

-

Calculation of Inhibition Rate: The cell inhibition rate is calculated using the following formula:

-

Inhibition Rate (%) = [(Absorbance of Control - Absorbance of Experimental) / Absorbance of Control] x 100

-

Mechanism of Action and Signaling Pathways

PYR26 has been shown to inhibit the proliferation of HepG2 cells by targeting multiple key signaling pathways involved in cell growth and apoptosis.[1] The primary mechanism involves the downregulation of PI3K, pERK, and CDK4 proteins, and the upregulation of the pro-apoptotic protein caspase-3.[1]

Signaling Pathway of PYR26 in HepG2 Cells:

The following diagram illustrates the proposed signaling pathway affected by PYR26.

Caption: Proposed signaling pathway of PYR26 in HepG2 cells.

Experimental Workflow for PYR26 Evaluation:

The following diagram outlines the general workflow for evaluating the antiproliferative effects of PYR26.

Caption: General workflow for PYR26 analog evaluation and SAR studies.

Structure-Activity Relationship (SAR) Considerations and Future Directions

The current data on PYR26 provides a foundation for its potential as an antiproliferative agent. However, a comprehensive SAR study is necessary to optimize its potency and selectivity. Based on the known multi-target mechanism of PYR26, future SAR studies should focus on synthesizing and evaluating a library of analogs with systematic modifications to different parts of the PYR26 scaffold.

Key areas for future SAR exploration would include:

-

Modification of core heterocyclic systems: To understand their importance for binding to target kinases.

-

Variation of substituent groups: To probe the steric and electronic requirements for optimal activity.

-

Introduction of different linkers: To optimize the spatial orientation of key pharmacophoric features.

By systematically modifying the structure of PYR26 and evaluating the antiproliferative activity and target engagement of the resulting analogs, a detailed SAR can be established. This will be crucial for the rational design of more potent and selective anti-cancer agents based on the PYR26 scaffold.

References

Antiproliferative agent-26 effects on cell cycle progression

An in-depth guide for researchers, scientists, and drug development professionals on the effects of specific antiproliferative agents, designated as "agent-26" in distinct research contexts, on cell cycle progression.

Introduction

The term "antiproliferative agent-26" does not refer to a single, universally recognized compound. Instead, it appears in various scientific literature to denote different molecules with antiproliferative properties. This guide synthesizes the available data on two such agents: PP-26 , a natural compound derived from Paris polyphylla, and NCP26 , a novel pyrazinamide-based prolyl-tRNA synthetase inhibitor. Both have demonstrated significant effects on cell cycle progression and apoptosis in cancer cell lines.

PP-26: A Natural Compound Inducing G2/M Arrest

PP-26 is a monomer purified from the plant Paris polyphylla, which has been traditionally used in Chinese medicine for its antimicrobial and anticancer properties.[1] Recent studies have elucidated its mechanism of action, highlighting its potential as a targeted anticancer agent.[1]

Effects on Cell Cycle Progression

PP-26 has been shown to induce cell cycle arrest at the G2/M phase in a dose-dependent manner in HepG2 human liver cancer cells.[1] This arrest is accompanied by a decrease in the proportion of cells in the G1 phase, while the S phase population remains largely unchanged.[1]

Table 1: Effect of PP-26 on Cell Cycle Distribution in HepG2 Cells

| Treatment (24 hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| PP-26 (Concentration 1) | Decreased | Unchanged | Increased |

| PP-26 (Concentration 2) | Further Decreased | Unchanged | Further Increased |

Note: Specific percentages were not available in the provided search results, but the trend is clearly indicated.[1]

Induction of Apoptosis

Beyond cell cycle arrest, PP-26 is a potent inducer of apoptosis in HepG2 cells.[1] This programmed cell death is mediated through the mitochondrial pathway, as evidenced by changes in the expression of key apoptosis-related proteins.[1]

Table 2: Effect of PP-26 on Apoptosis-Related Protein Expression in HepG2 Cells

| Protein | Function | Effect of PP-26 Treatment |

| Bax | Pro-apoptotic | Upregulated |

| Bcl-2 | Anti-apoptotic | Downregulated |

| Bcl-xL | Anti-apoptotic | Downregulated |

| Mcl-1 | Anti-apoptotic | Downregulated |

| Caspase-9 | Initiator caspase | Downregulated (cleaved/activated form likely increased) |

| Caspase-3 | Executioner caspase | Downregulated (cleaved/activated form likely increased) |

| PARP | DNA repair enzyme, caspase-3 substrate | Downregulated (cleaved) |

Signaling Pathway

The antiproliferative effects of PP-26 are attributed to its inhibition of the PI3K-Akt signaling pathway.[1] This pathway is crucial for cell survival, proliferation, and growth. By downregulating the phosphorylation of Akt and its downstream targets, GSK-3β and Foxo3, PP-26 effectively halts cell cycle progression and promotes apoptosis.[1]

Caption: PP-26 inhibits the PI3K/Akt signaling pathway.

NCP26: A Prolyl-tRNA Synthetase Inhibitor Causing G0/G1 Arrest

NCP26 is a novel pyrazinamide-based inhibitor of prolyl-tRNA synthetase (ProRS).[2] It has demonstrated potent antiproliferative effects in multiple myeloma (MM) cell lines, including those resistant to conventional therapies.[2]

Effects on Cell Cycle Progression

Treatment of MM cell lines (AMO1 and RPMI 8226) with NCP26 leads to cell cycle arrest in the G0/G1 phase.[2] This effect is observed as early as 6 hours post-treatment and is enhanced at 24 hours.[2]

Table 3: Effect of NCP26 on Cell Cycle Distribution in MM Cell Lines

| Cell Line | Treatment (0.5 µM) | Time Point | Effect on G0/G1 Phase |

| AMO1 | NCP26 | 6 hours | G0/G1 Arrest |

| AMO1 | NCP26 | 24 hours | Enhanced G0/G1 Arrest |

| RPMI 8226 | NCP26 | 6 hours | G0/G1 Arrest |

| RPMI 8226 | NCP26 | 24 hours | Enhanced G0/G1 Arrest |

Induction of Apoptosis

NCP26 induces apoptosis in MM cells, which is evident by an increase in the sub-G1 population and Annexin-V positive cells.[2] The apoptotic cascade involves the cleavage of caspases-3, -8, and -9, as well as PARP, in a time- and dose-dependent manner.[2]

Signaling Pathway

The mechanism of action of NCP26 involves the induction of the Amino Acid Response (AAR) and the Integrated Stress Response (ISR).[2] This leads to the activation of the GCN2-eIF2α-ATF4-DDIT3 signaling axis, which ultimately contributes to apoptotic cell death.[2]

Caption: NCP26 induces apoptosis via the GCN2-eIF2α-ATF4-DDIT3 pathway.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.

Caption: Experimental workflow for cell cycle analysis.

Methodology:

-

Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of the antiproliferative agent for the specified duration. Include an untreated control group.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension to obtain a cell pellet.

-

Fixation: Resuspend the cell pellet in ice-cold phosphate-buffered saline (PBS) and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to degrade RNA and prevent its staining). Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.

-

Data Analysis: The resulting data is plotted as a histogram of DNA content. Cells in the G0/G1 phase will have a 2n DNA content, cells in the G2/M phase will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n. The percentage of cells in each phase is quantified using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This protocol describes the detection of apoptosis using Annexin V and propidium iodide staining followed by flow cytometry.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with the antiproliferative agent as described for the cell cycle analysis.

-

Cell Harvesting: Collect all cells (adherent and floating) and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: The analysis will differentiate between four cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has translocated to the outer cell membrane).

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

While "this compound" is not a singular entity, the detailed examination of compounds like PP-26 and NCP26 reveals potent and specific mechanisms for inhibiting cancer cell proliferation. PP-26 induces G2/M arrest through the inhibition of the PI3K/Akt pathway, whereas NCP26 causes G0/G1 arrest by activating the integrated stress response. These findings underscore the importance of precise molecular characterization in the development of novel anticancer therapeutics. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to evaluate the effects of novel antiproliferative agents on cell cycle progression.

References

Subject: Analysis of "Antiproliferative Agent-26 (APA-26)" in Scientific Literature

Topic: Inquiry into the Apoptotic Pathways of Antiproliferative Agent-26 (APA-26)

Upon a comprehensive review of publicly available scientific literature and research databases, there is no specific compound identified as "this compound" or "APA-26." This designation does not correspond to a recognized chemical entity in published cancer research or drug development literature. The search for its mechanism of action, induced apoptosis pathways, and associated experimental data did not yield any specific results.

It is possible that "this compound" is a provisional or internal designation for a novel compound that has not yet been disclosed in peer-reviewed publications. As such, the data required to construct an in-depth technical guide—including quantitative data, detailed experimental protocols, and specific signaling pathways—is not available in the public domain.

To proceed with your request for a detailed technical whitepaper, a valid, publicly documented compound name or chemical identifier is required.

General Framework for Analyzing Novel Antiproliferative Agents

While information on APA-26 is unavailable, this document provides a general framework and representative examples of the technical information you requested. This guide illustrates how a known compound would be analyzed, serving as a template for when a specific agent is identified.

Cancer therapies frequently aim to induce apoptosis, or programmed cell death, a critical process that is often evaded by malignant cells.[1][2][3][4][5] The two primary pathways for inducing apoptosis are the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[5]

-

The Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage. It involves the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9 and subsequently the executioner caspase-3.[5][6]

-

The Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands, like TNF or TRAIL, to death receptors on the cell surface.[1] This binding leads to the activation of caspase-8, which can then directly activate executioner caspases.[1][5]

Many novel anticancer agents work by modulating key proteins in these pathways.[7][8][9]

Hypothetical Data Presentation

For a known compound, quantitative data would be summarized as follows. The table below is a representative example and does not contain real data for APA-26.

| Parameter | Cell Line | Value | Experimental Assay |

| IC₅₀ | SK-MEL-1 | 1.5 µM | MTT Assay |

| IC₅₀ | MEL-HO | 2.8 µM | MTT Assay |

| Apoptotic Cells (%) | SK-MEL-1 | 45% (at 3 µM) | Annexin V/PI Staining |

| Caspase-3/7 Activity | SK-MEL-1 | 4.2-fold increase | Caspase-Glo 3/7 Assay |

| Cytochrome c Release | SK-MEL-1 | 3.5-fold increase | Western Blot of Cytosolic Fraction |

Experimental Protocols: A Generalized Approach

Detailed methodologies are crucial for reproducibility. Below are generalized protocols for key experiments used to study apoptosis.

1. Cell Viability Assessment (MTT Assay)

-

Principle: Measures the metabolic activity of cells as an indicator of cell viability.

-

Methodology:

-

Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the antiproliferative agent for a specified period (e.g., 48 hours).

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

-

2. Quantification of Apoptosis (Annexin V/Propidium Iodide Staining)

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine (B164497) externalization and membrane integrity.

-

Methodology:

-

Treat cells with the compound for the desired time.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.

-

3. Western Blot for Apoptosis-Related Proteins

-

Principle: Detects and quantifies specific proteins to elucidate signaling pathways.

-

Methodology:

-

Prepare total cell lysates from treated and untreated cells.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, Cytochrome c).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualization of Apoptotic Pathways

Diagrams are essential for illustrating complex biological processes. The following Graphviz DOT scripts generate diagrams for the core intrinsic and extrinsic apoptosis pathways.

Caption: The Intrinsic (Mitochondrial) Apoptosis Pathway.

Caption: The Extrinsic (Death Receptor) Apoptosis Pathway.

We await your provision of a specific, identifiable compound to deliver a targeted and data-driven technical guide that meets your research and development needs.

References

- 1. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox | Semantic Scholar [semanticscholar.org]

- 3. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Apoptosis Pathways Triggered by a Potent Antiproliferative Hybrid Chalcone on Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel anticancer compounds induce apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis Pathways Triggered by a Potent Antiproliferative Hybrid Chalcone on Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Antiproliferative Agent-26: A Technical Guide to Solubility and Stability Analysis

Disclaimer: "Antiproliferative Agent-26" (AP-26) is a hypothetical designation for a novel small molecule drug candidate. The data, protocols, and analyses presented in this whitepaper are illustrative, based on established pharmaceutical development standards for a representative tyrosine kinase inhibitor.

Introduction

The successful development of a novel therapeutic agent is critically dependent on a comprehensive understanding of its physicochemical properties. For orally administered small molecules like this compound (AP-26), a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, aqueous solubility and chemical stability are paramount.[1][2] These characteristics directly influence bioavailability, manufacturability, and the ultimate safety and efficacy of the drug product.

This technical guide provides an in-depth analysis of the solubility and stability profiles of AP-26. It outlines the core experimental methodologies, presents a summary of key findings, and discusses the implications for preclinical and formulation development. The protocols and data formats are designed to align with the standards set forth by the International Council for Harmonisation (ICH).[3][4]

Solubility Assessment

Aqueous solubility is a primary determinant of a drug's absorption from the gastrointestinal tract. A thorough assessment involves measuring both kinetic and thermodynamic solubility to inform discovery and development stages, respectively.[5] Kinetic solubility is typically measured early to guide the selection of promising candidates, while thermodynamic solubility is crucial for optimizing drug formulations.[6]

Quantitative Solubility Data for AP-26

The solubility of AP-26 was evaluated across a range of biorelevant media and pH conditions. Data are summarized in Table 1.

Table 1: Summary of AP-26 Solubility Data

| Assay Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | Phosphate Buffered Saline (PBS) | 7.4 | 25 | 45.8 | 91.6 |

| FaSSIF* | 6.5 | 37 | 62.1 | 124.2 | |

| FeSSIF** | 5.0 | 37 | 88.5 | 177.0 | |

| Thermodynamic | 0.1 N HCl Buffer | 1.2 | 25 | 150.3 | 300.6 |

| Acetate Buffer | 4.5 | 25 | 35.2 | 70.4 | |

| Phosphate Buffer | 6.8 | 25 | 18.9 | 37.8 | |

| Phosphate Buffer | 7.4 | 37 | 22.5 | 45.0 |

*FaSSIF: Fasted State Simulated Intestinal Fluid **FeSSIF: Fed State Simulated Intestinal Fluid (Molecular Weight of AP-26 is assumed to be 500 g/mol for calculation)

The data indicate that AP-26 exhibits pH-dependent solubility, with significantly higher solubility in the acidic conditions of the stomach compared to the neutral pH of the intestine. The presence of bile salts and lipids in simulated intestinal fluids (FaSSIF, FeSSIF) modestly enhances solubility.

Stability Analysis

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7] Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[3][8]

Forced Degradation Study of AP-26

Forced degradation studies were conducted according to ICH guideline Q1A(R2), which recommends targeting 5-20% degradation to ensure that analytical methods can reliably detect changes.[3][9] The results are summarized in Table 2.

Table 2: Summary of AP-26 Forced Degradation Results

| Stress Condition | Parameters | Time | Assay (%) Remaining | Major Degradants Formed |

| Acid Hydrolysis | 0.1 N HCl | 24 hrs | 89.5% | DP-1, DP-2 |

| Base Hydrolysis | 0.1 N NaOH | 8 hrs | 82.1% | DP-3 |

| Oxidation | 3% H₂O₂ | 24 hrs | 94.2% | DP-4 |

| Thermal | 60°C | 7 days | 98.1% | Minor impurities |

| Photostability | ICH Q1B Option 2 | - | 99.5% | No significant degradation |

DP = Degradation Product

The results show that AP-26 is most susceptible to degradation under basic conditions, followed by acidic hydrolysis. It is relatively stable under oxidative, thermal, and photolytic stress. These findings are critical for defining handling, packaging, and storage conditions.

Experimental Protocols

Detailed methodologies are provided for the key solubility and stability experiments.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the standard for determining equilibrium solubility.

-

Preparation: Add an excess amount of solid AP-26 (approx. 2-5 mg) to vials containing 1 mL of each selected aqueous buffer (e.g., pH 1.2, 4.5, 6.8, 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for at least 24 to 48 hours to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, centrifuge the suspensions at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Quantification: Carefully collect the supernatant and determine the concentration of dissolved AP-26 using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[11]

-

Analysis: Calculate the solubility in µg/mL and convert to µM based on the molecular weight.

Protocol: Forced Degradation Study

This protocol outlines the stress testing of AP-26 to evaluate its intrinsic stability.[8]

-

Sample Preparation: Prepare a stock solution of AP-26 in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.[8]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature.

-

Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Thermal: Store the solid drug substance in a temperature-controlled oven at 60°C.

-

Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]

-

-

Time Points: Withdraw samples at appropriate intervals (e.g., 2, 8, 24 hours for liquid stress; 7, 14 days for solid stress).

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage of AP-26 remaining and quantify any degradation products relative to the initial (time zero) sample.

Visualizations: Workflows and Signaling Pathway

Mechanism of Action: AP-26 Inhibition of EGFR Pathway

AP-26 is designed to inhibit the EGFR signaling cascade, which, when dysregulated, drives uncontrolled cell proliferation in various cancers.[1][12] The binding of ligands like EGF to EGFR triggers receptor dimerization and autophosphorylation, activating downstream pathways such as RAS/MAPK and PI3K/AKT, ultimately promoting cell growth and survival.[12][13] AP-26 acts as a tyrosine kinase inhibitor (TKI), blocking this initial phosphorylation step.

Experimental Workflow: Solubility Assessment

A systematic workflow is crucial for obtaining reliable solubility data. The process begins with sample preparation and progresses through equilibration and quantification.

Experimental Workflow: Forced Degradation Study

Forced degradation studies follow a structured process to ensure all stress conditions are appropriately tested and analyzed.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. ijcrt.org [ijcrt.org]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. m.youtube.com [m.youtube.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. benchchem.com [benchchem.com]

- 12. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide on the Bioavailability and Pharmacokinetics of Antiproliferative Agents

Disclaimer: Information regarding a specific "antiproliferative agent-26" is not publicly available. This guide, therefore, serves as a comprehensive template, utilizing data from well-documented antiproliferative agents to illustrate the required structure and content for researchers, scientists, and drug development professionals.

Introduction

The successful development of any novel antiproliferative agent is contingent on a thorough understanding of its bioavailability and pharmacokinetic profile. These parameters are critical in determining the dosage, route of administration, and potential efficacy and toxicity of a new drug candidate. This document provides a detailed overview of the key pharmacokinetic metrics, experimental methodologies, and signaling pathways relevant to the study of antiproliferative agents, using illustrative data from existing compounds.

Pharmacokinetic Properties

The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). For an antiproliferative agent, these characteristics are pivotal for ensuring that an effective concentration of the drug reaches the tumor site while minimizing systemic toxicity.

Oral bioavailability, a key parameter, is influenced by factors such as aqueous solubility, membrane permeability, and first-pass metabolism. The following table summarizes bioavailability data for several known antiproliferative agents.

| Compound | Route of Administration | Bioavailability (%) | Notes |

| Example Agent A (e.g., Sirolimus) | Oral Solution | 14 | Bioavailability is lower with high-fat meals.[1] |

| Oral Tablet | 18 | Bioavailability is higher with high-fat meals.[1] | |

| Example Agent B (e.g., Mycophenolate Mofetil) | Oral | 94 | A prodrug of mycophenolic acid.[2] |

| Example Agent C (e.g., Mycophenolate Sodium) | Oral | 72 | [2] |

The table below presents key pharmacokinetic parameters for several antiproliferative agents, offering a comparative view of their in-vivo behavior.

| Parameter | Example Agent A (e.g., AZD2171) | Example Agent B (e.g., Sirolimus) | Example Agent C (e.g., Mycophenolic Acid) |

| Tmax (Time to Peak Concentration) | 2-8 hours[3] | ~1.3 hours[1] | Not Specified |

| Cmax (Peak Plasma Concentration) | Dose-dependent | Dose-dependent | Dose-dependent |

| t½ (Elimination Half-life) | ~27 hours[3] | 57-63 hours[1] | ~17.9 hours[2] |

| Protein Binding | Not Specified | 92%[1] | 82-97%[2] |

| Metabolism | Not Specified | Liver (CYP3A4)[1] | Liver[2] |

| Excretion | Not Specified | Mostly fecal[1] | Urine (93%), Feces (6%)[2] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating reliable bioavailability and pharmacokinetic data.

This protocol outlines a typical pharmacokinetic study in a rodent model, a common preclinical step in drug development.

-

Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

-

Drug Formulation: The antiproliferative agent is formulated in a vehicle suitable for the intended route of administration (e.g., 0.5% carboxymethylcellulose for oral gavage).

-

Administration:

-

Intravenous (IV): A single dose (e.g., 5 mg/kg) is administered via the tail vein.

-

Oral (PO): A single dose (e.g., 20 mg/kg) is administered by oral gavage.

-

-

Sample Collection: Blood samples (~0.2 mL) are collected from the jugular vein into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Sample Processing: Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of the agent are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using software such as Phoenix WinNonlin.

Caption: Workflow for a preclinical pharmacokinetic study.

Signaling Pathways

Many antiproliferative agents exert their effects by targeting specific signaling pathways that are dysregulated in cancer cells. Understanding these pathways is crucial for mechanism-of-action studies.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by an antiproliferative agent. This example depicts the inhibition of a receptor tyrosine kinase (RTK), leading to the downstream suppression of pro-survival and proliferative signals.

Caption: Inhibition of an RTK signaling pathway.

Conclusion

The data and protocols presented in this guide provide a framework for the comprehensive evaluation of the bioavailability and pharmacokinetics of novel antiproliferative agents. A thorough understanding of these properties, coupled with a clear elucidation of the mechanism of action, is essential for the successful translation of a promising compound from the laboratory to the clinic. The provided examples and diagrams serve as a template for researchers to structure and present their own findings for a specific agent under investigation.

References

- 1. Sirolimus - Wikipedia [en.wikipedia.org]

- 2. Mycophenolic acid - Wikipedia [en.wikipedia.org]

- 3. Phase I dose escalation and pharmacokinetic study of AZD2171, an inhibitor of the vascular endothelial growth factor receptor tyrosine kinase, in patients with hormone refractory prostate cancer (HRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel Antiproliferative Agents and Their Derivatives

The development of new antiproliferative agents is a cornerstone of modern cancer research and drug discovery. The synthesis of analogues and derivatives of known active compounds is a crucial strategy for optimizing efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of select classes of antiproliferative agents, offering valuable insights for researchers, scientists, and drug development professionals.

Phenylaminoisoquinolinequinones: Synthesis and Antiproliferative Activity

A variety of phenylaminoisoquinolinequinones have been synthesized and evaluated for their antiproliferative activity against several human tumor-derived cancer cell lines. These compounds were prepared from 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone via acid-induced amination and bromination reactions. Significant differences in antiproliferative activity were observed depending on the location and electron-donating capacity of the substituted phenylamino (B1219803) group on the quinone nucleus.[1]

Quantitative Data: Antiproliferative Activity of Phenylaminoisoquinolinequinones

The following table summarizes the 50% inhibitory concentrations (IC₅₀) of selected phenylaminoisoquinolinequinones against three human cancer cell lines.

| Compound | AGS (Gastric) IC₅₀ (µM) | SK-MES-1 (Lung) IC₅₀ (µM) | J82 (Bladder) IC₅₀ (µM) |

| 1 | >50 | >50 | >50 |

| 2a | 2.5 ± 0.3 | 3.1 ± 0.2 | 4.5 ± 0.4 |

| 2b | 10.2 ± 0.8 | 12.5 ± 1.1 | 15.1 ± 1.3 |

| 3a | 1.8 ± 0.2 | 2.2 ± 0.3 | 3.1 ± 0.2 |

| 3b | 8.5 ± 0.7 | 9.8 ± 0.9 | 11.2 ± 1.0 |

Experimental Protocols

General Procedure for the Synthesis of Phenylaminoisoquinolinequinones (2a,b): The synthesis of the starting material, 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone (1), is accomplished from commercially available 2,5-dihydroxybenzaldehyde (B135720) and methyl aminocrotonate.[1] The preparation of compounds 2a and 2b was carried out by reacting quinone 1 with aniline (B41778) in ethanol (B145695) at room temperature. The reaction was monitored by thin-layer chromatography and, upon completion, the solvent was removed under reduced pressure. The resulting residue was purified by column chromatography to yield a mixture of the regioisomers 2a and 2b.[1]

MTT Assay for Cell Viability: To determine cell viability, the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay was performed. Cells were seeded in 96-well plates and incubated with various concentrations of the test compounds. Following incubation, MTT was added to each well, and the plates were further incubated. The resulting formazan (B1609692) crystals were dissolved in acidified ethanol, and the absorbance was measured at 550 nm using a microplate reader. The IC₅₀ values were determined from dose-response curves.[1]

Visualization of Synthetic Workflow

Caption: Synthetic workflow for phenylaminoisoquinolinequinones.

1,4-Benzoxazine Derivatives: Synthesis and Structure-Activity Relationship

A novel series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives were synthesized as potential anticancer agents. The synthesis involved a Buchwald–Hartwig cross-coupling reaction between substituted bromobenzenes and various 1,4-benzoxazines. These analogues demonstrated moderate to good potency against a panel of cancer cell lines.[2]

Quantitative Data: Antiproliferative Activity of 1,4-Benzoxazine Derivatives

The following table presents the IC₅₀ values of selected 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives.

| Compound | PC-3 (Prostate) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) | MIA PaCa-2 (Pancreatic) IC₅₀ (µM) | U-87 MG (Glioblastoma) IC₅₀ (µM) |

| 14a | 25.3 | 31.8 | 28.4 | 35.1 |

| 14b | 18.9 | 22.5 | 20.1 | 24.7 |

| 14f | 7.84 | 9.32 | 8.15 | 16.2 |

| 14g | 12.5 | 15.7 | 13.9 | 19.8 |

Experimental Protocols

General Synthetic Procedure for 4-Aryl-1,4-benzoxazines: The synthesis commences with the generation of 1,4-benzoxazine intermediates through a cascade hydrogenation and reductive amination one-pot reaction. Subsequently, the 4-aryl-substituted compounds are prepared via a Buchwald–Hartwig cross-coupling reaction. This involves reacting the 1,4-benzoxazine with a substituted bromobenzene (B47551) in the presence of a palladium catalyst (Pd₂(dba)₃), a phosphine (B1218219) ligand (XPhos), and a base (Cs₂CO₃) in a suitable solvent system (tert-butanol/toluene) under an inert atmosphere.[2]

Visualization of Structure-Activity Relationship (SAR)

Caption: SAR of 1,4-benzoxazine derivatives.

Key Signaling Pathways in Cancer Proliferation

Many antiproliferative agents exert their effects by targeting key signaling pathways that are dysregulated in cancer cells. The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival, proliferation, and growth.

Visualization of the PI3K/AKT Signaling Pathway

Caption: Simplified PI3K/AKT signaling pathway.

General Experimental Workflow for Antiproliferative Agent Development

The development of novel antiproliferative agents follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Visualization of the Experimental Workflow

Caption: Experimental workflow for antiproliferative agent development.

References

In-Depth Technical Guide: Computational Docking Studies of Antiproliferative Agents

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the computational docking studies of a theoretical antiproliferative agent, herein referred to as Agent-26. Due to the limited public availability of specific data for a singular compound universally designated as "Antiproliferative agent-26," this paper will focus on the established principles and methodologies of computational docking as applied to antiproliferative drug discovery. The data and pathways presented are illustrative and based on common findings in the field.

Introduction to Antiproliferative Agents and Computational Docking

Antiproliferative agents are compounds that inhibit cell growth and proliferation.[1][2] They are a cornerstone of cancer therapy, with mechanisms of action that often involve targeting key proteins in cell cycle regulation, signal transduction, or DNA replication.[3][4] Computational docking is a powerful molecular modeling technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, such as a protein.[5][6][7] This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's activity, thereby guiding lead optimization.[8]

Experimental Protocols: A Generalized Workflow for Computational Docking

The following protocols outline the standard steps involved in performing a computational docking study for an antiproliferative agent.

Protein Preparation

-

Obtain Protein Structure: The three-dimensional structure of the target protein is typically obtained from a public repository like the Protein Data Bank (PDB).

-

Pre-processing: The raw PDB file is processed to remove water molecules, co-factors, and any existing ligands. Hydrogen atoms are added, and charge states of ionizable residues are assigned, typically at a physiological pH.

-

Structural Refinement: The protein structure may be subjected to energy minimization to relieve any steric clashes and to optimize the hydrogen-bonding network.

Ligand Preparation

-

Ligand Structure Generation: The 2D structure of the antiproliferative agent is sketched and converted to a 3D conformation.

-

Ligand Optimization: The ligand's geometry is optimized using a suitable force field to obtain a low-energy conformation. Different ionization states and tautomers may be generated.

Grid Generation

-

Binding Site Identification: The binding site on the protein is defined. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.[5]

-

Grid Box Definition: A grid box is generated around the defined binding site. This grid is used by the docking algorithm to calculate the interaction energies between the ligand and the protein.

Docking Simulation

-

Algorithm Selection: A docking algorithm, such as a Lamarckian genetic algorithm, is chosen to explore the conformational space of the ligand within the binding site and to identify the most favorable binding poses.[9]

-

Execution: The docking simulation is run, generating a set of possible binding poses for the ligand.

-

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol).[8] The poses are ranked based on their scores.

Post-Docking Analysis

-

Pose Selection: The top-ranked poses are visually inspected to assess their interactions with the protein, such as hydrogen bonds and hydrophobic contacts.

-

Binding Energy Analysis: The predicted binding energies are analyzed to estimate the potency of the compound.

-

Further Simulations: For more rigorous analysis, techniques like molecular dynamics simulations can be employed to assess the stability of the predicted protein-ligand complex over time.